
5-Fluoro-2-nitropyridine
Overview
Description
5-Fluoro-2-nitropyridine is a fluorinated pyridine derivative with the molecular formula C5H3FN2O2 This compound is characterized by the presence of a fluorine atom at the 5-position and a nitro group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitropyridine can be achieved through several methods. One common approach involves the fluorination of 2-nitropyridine. This can be done using N-fluoropyridinium salts, which are efficient precursors for the synthesis of substituted fluoropyridines. The reaction typically involves the use of fluorine gas (F2) in the presence of a strong acid .
Another method involves the diazotization of 2-amino-5-nitropyridine followed by fluorination. This process includes the formation of a diazonium salt, which is then treated with a fluorinating agent such as hydrofluoric acid (HF) or tetrafluoroboric acid (HBF4) to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration of pyridine followed by selective fluorination. The nitration step typically uses nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) to introduce the nitro group. The subsequent fluorination step can be carried out using various fluorinating agents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-nitropyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the nitro and fluorine groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or amines in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the nitro group.
Reduction: 5-Fluoro-2-aminopyridine.
Oxidation: Oxidized derivatives of this compound, although these are less common.
Scientific Research Applications
Chemical Synthesis
5-Fluoro-2-nitropyridine serves as an important building block in the synthesis of complex organic molecules. Its unique structure, characterized by the presence of both fluoro and nitro groups, enhances its reactivity and utility in several chemical reactions.
Synthesis of Heterocycles
The compound is frequently utilized in the synthesis of heterocyclic compounds, which are crucial for drug development. The presence of the nitro group allows it to act as an effective electrophile in nucleophilic substitution reactions, facilitating the introduction of nitrogen-containing rings into more complex structures. This capability is essential for developing new pharmaceuticals with potential biological activity .
Agrochemicals and Dyes
This compound is also employed in the production of agrochemicals and dyes. Its reactivity allows for modifications that can lead to compounds with specific desired properties, which are valuable in agricultural applications .
Medicinal Chemistry
Research indicates that this compound may have potential therapeutic applications due to its structural characteristics.
Antimicrobial Activity
Recent studies have suggested that compounds derived from this compound exhibit antimicrobial properties. This is particularly relevant in the context of developing new antibiotics to combat resistant bacterial strains .
Anticancer Properties
There is ongoing research into the anticancer potential of derivatives of this compound. Preliminary findings indicate that certain modifications may enhance its ability to inhibit cancer cell growth, making it a candidate for further exploration in cancer therapeutics .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound in various contexts.
Synthesis Case Study
A notable case study involved the synthesis of a novel compound using this compound as a precursor. Researchers demonstrated that by modifying reaction conditions, they could achieve high yields of desired products with minimal side reactions, highlighting the efficiency of this compound in synthetic pathways .
In another study, derivatives of this compound were evaluated for their biological activity against specific pathogens. The results indicated promising antimicrobial effects, warranting further investigation into their mechanisms and potential clinical applications .
Data Summary Table
Application Area | Description | Key Findings/Insights |
---|---|---|
Chemical Synthesis | Building block for heterocycles | Effective electrophile for nucleophilic substitutions |
Agrochemicals | Production of specialized agricultural chemicals | Enhances properties for targeted agricultural use |
Medicinal Chemistry | Potential antimicrobial and anticancer activities | Promising results in inhibiting growth of resistant strains |
Case Studies | High-yield synthesis with minimal side reactions | Efficient synthetic pathways demonstrated |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitropyridine is largely dependent on its chemical structure. The presence of the fluorine atom and nitro group significantly influences its reactivity and interaction with biological targets. The electron-withdrawing nature of these groups can enhance the compound’s ability to interact with nucleophilic sites in enzymes and other proteins, potentially inhibiting their activity. This makes it a valuable compound in the study of enzyme inhibition and drug design .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitropyridine: Similar structure but with the positions of the fluorine and nitro groups reversed.
3-Fluoro-2-nitropyridine: Fluorine atom at the 3-position and nitro group at the 2-position.
4-Fluoro-2-nitropyridine: Fluorine atom at the 4-position and nitro group at the 2-position.
Uniqueness
5-Fluoro-2-nitropyridine is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct electronic and steric properties. This positioning can influence its reactivity and interaction with other molecules, making it a valuable compound for specific applications in research and industry .
Biological Activity
5-Fluoro-2-nitropyridine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : CHFNO
- Molecular Weight : 142.09 g/mol
- Functional Groups : Fluorine and nitro groups attached to a pyridine ring.
The presence of the fluorine atom at the 5-position and the nitro group at the 2-position enhances its lipophilicity and potential for biological interaction, making it a candidate for pharmaceutical applications .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : Its structural similarity to known pharmacophores allows it to bind effectively to various receptors, potentially modulating their activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been investigated for its ability to disrupt the PD-1/PD-L1 immune checkpoint complex, a critical pathway in cancer immunotherapy. Binding studies revealed that compounds derived from this compound could inhibit this complex, suggesting a role in enhancing immune responses against tumors .
Antimicrobial Properties
In addition to its anticancer effects, this compound has been explored for antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess significant antimicrobial properties .
Case Studies
- Case Study on PD-L1 Inhibition : A study conducted on synthesized derivatives of this compound showed that these compounds could effectively disrupt the PD-1/PD-L1 interaction in vitro. The half-maximal inhibitory concentration (IC50) values were determined through homogeneous time-resolved fluorescence (HTRF) assays, demonstrating significant potential for further development as cancer therapeutics .
- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited notable antibacterial effects, suggesting their potential use as antimicrobial agents .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Fluoro-4-methoxy-2-nitropyridine | Fluorine at position 5, methoxy at position 4 | Anticancer and antimicrobial |
3-Nitro-4-fluoropyridine | Nitro at position 3, fluorine at position 4 | Potential agrochemical use |
6-Fluoro-3-methoxypyridine | Fluorine at position 6, methoxy at position 3 | Varying reactivity patterns |
This table highlights how the specific arrangement of substituents influences biological activity, with this compound showing distinct properties compared to its analogs .
Q & A
Basic Questions
Q. What are the recommended methodologies for synthesizing 5-Fluoro-2-nitropyridine, and what safety precautions must be observed during synthesis?
- Methodology : The synthesis of halogenated nitropyridines typically involves nitration followed by halogenation. For example, 2-Chloro-5-nitropyridine is synthesized via nitration of 2-aminopyridine using fuming nitric acid in concentrated sulfuric acid, followed by hydrolysis and chlorination steps . For this compound, a similar nitration approach may be employed, with fluorination introduced via electrophilic substitution or halogen exchange.
- Safety Precautions : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Ensure proper ventilation to avoid inhalation of toxic fumes or dust. Handle nitrating agents (e.g., fuming nitric acid) with extreme care due to their corrosive and oxidizing nature .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances (e.g., strong bases or reducing agents). Monitor for moisture ingress, as hydrolysis of the nitro group could compromise purity. Stability studies should be conducted under varying conditions (e.g., temperature, humidity) to establish shelf-life parameters .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : NMR is critical for confirming fluorine substitution, while NMR identifies proton environments in the pyridine ring.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detects nitro (NO) and C-F stretches (~1250 cm).
- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry (refer to similar nitropyridine analyses in ).
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT calculations) enhance the understanding of this compound’s reactivity in nucleophilic substitution reactions?
- Density Functional Theory (DFT) can model electron density distribution, predicting sites of electrophilic/nucleophilic attack. Hirshfeld surface analysis (used for 2-Amino-5-nitropyridine in ) identifies intermolecular interactions influencing reactivity. Computational studies should be validated with experimental kinetic data (e.g., rate constants under varying conditions).
Q. What strategies are recommended for resolving contradictions in reported reaction yields or spectroscopic data for this compound derivatives?
- Systematic Replication : Repeat experiments using identical conditions (solvent, temperature, catalyst) to verify reproducibility.
- Meta-Analysis : Compare data across studies to identify outliers or methodological discrepancies (e.g., purity of starting materials).
- Advanced Characterization : Use hyphenated techniques (e.g., LC-MS/MS) to detect trace impurities that may skew results .
Q. How can this compound be utilized in the design of pharmaceutical prodrugs, and what are the key challenges in optimizing bioavailability?
- Prodrug Design : The nitro group can be reduced to an amine for conjugation with bioactive molecules (e.g., 5-Fluorouracil derivatives in ). Fluorine enhances metabolic stability and membrane permeability.
- Challenges : Address poor aqueous solubility via salt formation or nanoformulation. Evaluate toxicity profiles using in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo pharmacokinetic studies .
Properties
IUPAC Name |
5-fluoro-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFYNRVHPARGFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587792 | |
Record name | 5-Fluoro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779345-37-8 | |
Record name | 5-Fluoro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.